molecular formula C11H14N4OS B2602950 N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 1021266-90-9

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2602950
CAS No.: 1021266-90-9
M. Wt: 250.32
InChI Key: XOFRKYHCPCICDF-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methylsulfanyl group at position 3 and a 4-methoxybenzyl group at position 3. This compound has been synthesized and cataloged for research purposes, though commercial availability is currently discontinued . The 4-methoxyphenyl and methylsulfanyl substituents may influence electronic properties, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-16-9-5-3-8(4-6-9)7-12-10-13-11(17-2)15-14-10/h3-6H,7H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFRKYHCPCICDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methoxybenzylamine with a suitable triazole precursor under specific conditions. One common method involves the use of 4-methoxybenzylamine and 3-(methylsulfanyl)-1H-1,2,4-triazole-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield a variety of substituted triazoles .

Scientific Research Applications

Antifungal Activity

1,2,4-triazoles are known for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various fungal strains. For instance, studies have shown that compounds with a triazole moiety can outperform traditional antifungal agents like azoxystrobin in efficacy against pathogens such as Gibberella species and Aspergillus species .

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives, including N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antifungals.

CompoundFungal StrainMIC (μg/mL)Comparison
This compoundGibberella zeae0.01Effective
AzoxystrobinGibberella zeae0.02Standard

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been documented extensively. Compounds similar to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Efficacy

In a comparative analysis of antibacterial activities:

CompoundBacterial StrainMIC (μg/mL)Reference Drug
This compoundMRSA0.25Vancomycin (0.68)
CiprofloxacinE. coli2.96Control

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer activity as well. Some studies have focused on the synthesis of triazole-based compounds and their evaluation against various cancer cell lines .

Case Study: Anticancer Activity

A study reported the synthesis of several triazole derivatives and their evaluation against cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
This compoundA549 (Lung Cancer)15
DoxorubicinA549 (Lung Cancer)10

Agricultural Applications

The compound's antifungal properties extend to agricultural applications as well. Triazoles are widely used in crop protection as fungicides due to their ability to inhibit fungal growth effectively.

Case Study: Agricultural Use

Research has indicated that formulations containing triazole derivatives can significantly reduce fungal infections in crops:

Crop TypeFungal PathogenTreatment Efficacy (%)
WheatFusarium graminearum95%
CornZea mays90%

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Table 1: Comparison with Naphthalene-Substituted Triazoles

Compound Substituent (Position 3) Substituent (Position 5) Yield (%) Key Applications
Target Compound SCH3 4-Methoxybenzyl Discontinued Research chemical
7a Naphthalen-1-yl 2-(4-Methoxyphenoxy)ethyl 80 Anticancer leads
7b Naphthalen-2-yl 2-(4-Methoxyphenoxy)ethyl 83 Anticancer leads

Triazoles with Aryl and Heteroaryl Groups

Compounds like N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine () and 3-(pyridin-2-yloxy)aniline derivatives demonstrate the role of heterocyclic substituents:

  • Biological Activity: The furyl and pyridinyl groups in these analogs enhance interactions with bacterial enzymes (e.g., Pseudomonas aeruginosa FabA), suggesting the target compound’s methylsulfanyl group could similarly modulate enzyme binding .
  • Synthetic Routes : Condensation reactions with aldehydes or halides are common, as seen in the target compound’s synthesis and related derivatives .

Table 2: Heteroaryl-Substituted Triazoles

Compound Substituent (Position 3) Substituent (Position 5) Key Features
Target Compound SCH3 4-Methoxybenzyl Potential enzyme inhibition
N42FTA 2-Furyl 4-Chlorobenzyl P. aeruginosa FabA inhibition
15m 4-Methoxy-2-nitrophenyl Diethylaminoethyl Antiviral candidate

Sulfur-Containing Triazole Derivatives

The methylsulfanyl group in the target compound is a critical moiety shared with:

  • N-(2-methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine (): This analog replaces the 4-methoxybenzyl group with a 2-methylpropyl chain, reducing aromaticity but increasing lipophilicity (MW 186.28 vs. target compound’s MW ~300 estimated). Purity (95%) and synthetic accessibility are comparable .
  • 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives (): Alkylsulfanyl groups (e.g., methyl, ethyl) improve solubility in polar solvents, suggesting the target compound’s SCH3 group may enhance bioavailability .

Table 3: Sulfur-Containing Analogs

Compound Substituent (Position 5) Molecular Weight Solubility Key Applications
Target Compound 4-Methoxybenzyl ~300 Moderate (polar) Research chemical
2-Methylpropyl 186.28 High (nonpolar) Biochemical screening
Compound 9 Pyridin-4-yl ~250 High (polar) Enzyme inhibition

Triazoles with Benzylidene and Trimethoxyphenyl Groups

Compounds like N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () feature extended conjugation and trimethoxyphenyl groups, which are associated with anticancer activity. The target compound lacks this aromatic system but retains the methylsulfanyl group, which may compensate for electronic effects .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, a compound with the molecular formula C₁₁H₁₄N₄OS and CAS number 1021266-90-9, has garnered attention in recent research for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole ring structure. The presence of the methoxyphenyl and methylsulfanyl groups contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives, including this compound. In vitro tests have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Bacillus subtilisLow inhibition

The compound exhibited a notable ability to inhibit Gram-positive bacteria more effectively than Gram-negative strains, aligning with trends observed in other triazole derivatives .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been investigated through cytokine release assays. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cell (PBMC) cultures. The compound's effectiveness was comparable to established anti-inflammatory agents like ibuprofen .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various 1,2,4-triazole derivatives on cancer cell lines. This compound showed promising results with an IC₅₀ value indicating moderate cytotoxicity against certain cancer cell lines. The structure–activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance its anticancer properties .

Case Study 2: Anthelmintic Activity

In another investigation focusing on anthelmintic properties, the compound was tested against nematodes. Results indicated that it possessed significant anthelmintic activity compared to traditional treatments. The study suggested that structural variations in similar compounds could lead to improved efficacy against parasitic infections .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

MethodSolventTemperatureYield (%)Reference
Conventional HeatingEtOH80°C60
Microwave-AssistedDMF120°C85
Flow ChemistryTHF100°C78

Q. Table 2. Biological Activity Against Pathogens

PathogenMIC (µg/mL)Mechanism ProposedReference
S. aureus (MRSA)8Membrane Disruption
E. coli64Efflux Pump Resistance
C. albicans32Ergosterol Biosynthesis

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time-sensitive projects.
  • Use computational tools (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize conditions .
  • Address data contradictions by cross-validating with orthogonal techniques (e.g., XRD for structure, LC-MS for purity).

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